Home > Products > Screening Compounds P68550 > (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one
(9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one -

(9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one

Catalog Number: EVT-8219906
CAS Number:
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one is a triterpenoid, a class of chemical compounds characterized by a structure comprising four fused carbon rings. Triterpenoids are widely recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound has garnered interest due to its structural uniqueness and potential therapeutic applications.

Source

Triterpenoids are predominantly derived from various plant sources. The specific compound in question has been isolated from certain medicinal plants known for their phytochemical richness. Databases such as the Indian Medicinal Plants, Phytochemistry and Therapeutics (IMPPAT) provide extensive information on the phytochemicals present in these plants and their therapeutic uses .

Classification

This compound falls under the category of triterpenoids, which are further classified based on their structural characteristics. It is specifically categorized as a lanostane derivative due to its unique carbon skeleton that lacks the typical methyl group at the C-19 position found in common lanostanes.

Synthesis Analysis

Methods

The synthesis of (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one can be achieved through various methods:

  1. Natural Extraction: Isolation from plant sources using solvents such as ethanol or methanol to extract the desired triterpenoid.
  2. Chemical Synthesis: Synthetic pathways often involve multi-step reactions including oxidation and reduction processes to introduce hydroxyl groups at specific positions on the steroid framework.

Technical Details

The synthetic route typically includes:

  • Starting Materials: Common precursors include lanosterol or its derivatives.
  • Reagents: Reagents like chromic acid or potassium permanganate may be used for oxidation steps.
  • Conditions: Reactions are often conducted under controlled temperatures and in an inert atmosphere to prevent unwanted side reactions.
Molecular Structure Analysis

Structure

The molecular structure of (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one features:

  • A tetracyclic framework typical of triterpenoids.
  • Hydroxyl groups at the C-3, C-24, and C-25 positions which contribute to its biological activity.

Data

The molecular formula is C27H46O3C_{27}H_{46}O_3, with a molecular weight of approximately 426.67 g/mol. The compound's 2D and 3D structures can be visualized using cheminformatics tools available in databases like IMPPAT .

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Hydroxylation: Further modification can occur through hydroxylation at different positions.
  2. Esterification: The hydroxyl groups can react with acids to form esters.
  3. Oxidation/Reduction: The presence of hydroxyl groups allows for potential oxidation or reduction reactions, influencing its reactivity and biological activity.

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.

Mechanism of Action

Process

The mechanism of action for (9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one involves interaction with biological targets:

  1. Anti-inflammatory Activity: It may inhibit cyclooxygenase enzymes, reducing inflammation.
  2. Antioxidant Properties: The hydroxyl groups contribute to scavenging free radicals.

Data

Studies utilizing molecular docking simulations have shown that this compound can bind effectively to various protein targets associated with disease pathways .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white crystalline solid.
  2. Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  1. Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  2. Melting Point: Specific melting point data can vary based on purity but is generally within the range typical for similar triterpenoids.

Relevant physicochemical properties can be computed using cheminformatics tools available in databases like IMPPAT .

Applications

Scientific Uses

The compound has several potential applications:

  1. Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it could be developed into therapeutic agents for conditions such as arthritis or cancer.
  2. Cosmetics: Its skin-protective properties make it suitable for incorporation into cosmetic formulations aimed at anti-aging or skin repair.

Research continues to explore its full range of biological activities and potential applications in drug development .

Synthetic Methodologies for (9β,10α)-3β,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one

Stereoselective Strategies for 9β-Methyl and 10α-Hydroxyl Group Installation

The installation of the distinctive 9β-methyl and 10α-hydrogen configuration in the (9β,10α)-3β,24,25-trihydroxy-9-methyl-19-norlanost-5-en-11-one skeleton presents a significant synthetic challenge, requiring precise stereochemical control. The trans-fusion of rings B and C inherent in the 9β,10α configuration is thermodynamically less favored than the natural 9β,10β configuration found in most steroids, necessitating specialized methodologies. Efficient synthesis of the core 19-nor-9β,10α steroid system has been established as a foundational step towards complex derivatives like the target molecule [1].

A cornerstone strategy involves the stereoselective hydrogenation of a suitable Δ9(11) precursor. Hydrogenation over heterogeneous catalysts like palladium on carbon or platinum oxide often yields predominantly the 10β-methyl (natural configuration) isomer. Achieving the requisite 9β-methyl, 10α-hydrogen configuration requires careful catalyst selection and modification, potentially employing chiral auxiliaries or modified catalysts to direct hydrogen addition from the less hindered α-face. For instance, hydrogenation under specific pressure and temperature conditions, potentially using sterically hindered catalysts or additives, can favor formation of the 9β,10α isomer [1].

Alternative approaches focus on the manipulation of existing steroid frameworks with natural configurations. One significant route involves the retrosteroid approach, where a D-homo steroid undergoes ring contraction. This process inherently generates the 9β,10α stereochemistry. Starting from a suitable D-homo precursor (e.g., a 17a-oxa-D-homo steroid), acid-catalyzed rearrangement can induce cleavage of the C13-C17 bond and contraction of ring D, simultaneously establishing the 9β-methyl and 10α-hydrogen configuration in the resultant 19-nor compound. The stereochemical outcome is governed by the conformation of the D-homo precursor and the mechanism of the ring contraction reaction [1].

Table 1: Key Strategies for Installing 9β-Methyl and 10α-H Configuration

StrategyKey Starting Material/IntermediateCritical StepStereocontrol MechanismKey Challenge
Δ9(11) Hydrogenation19-Nor-Δ9(11)-steroidCatalytic HydrogenationCatalyst modification, Chiral auxiliaries/directorsOvercoming preference for 10β-methyl isomer
Retrosteroid Rearrangement17a-Oxa (or aza)-D-homo steroidAcid-catalyzed Ring ContractionConformational control of D-homo precursorRequires synthesis of specific D-homo precursor
Chiral Pool UtilizationTerpenoid/Bile Acid derivativesStrategic Bond FormationExploiting inherent chirality of starting materialRequires extensive modification of core

The introduction of the 9β-methyl group itself can occur via alkylation strategies. Deprotonation at C9 in a 19-norlanostane derivative lacking the methyl group, facilitated by strong bases to form an enolate or related anion, followed by quenching with methyl iodide or equivalent methylating agent, offers a direct route. Achieving stereoselective methylation to yield the β-oriented methyl group requires precise control over the enolization geometry and the steric environment. Pre-complexation with Lewis acids or the use of chiral non-racemic bases can potentially bias the approach of the electrophile to favor β-methyl formation.

Late-Stage Functionalization of 19-Norlanostane Skeleton

Once the core 19-norlanostane scaffold with the correct A/B/C ring junction stereochemistry (9β-methyl, 10α-H) is established, late-stage functionalization introduces the specific oxygen functionalities at C3, C11, C24, and C25. This stage demands chemoselective transformations to avoid interference between reactive sites and to preserve the established stereochemistry.

  • C3-Hydroxylation (3β-OH): The equatorial 3β-alcohol is a common feature in many steroids and can often be introduced early or late. In the context of late-stage functionalization of a pre-formed 19-norlanostane core, direct stereoselective hydroxylation at C3 is challenging. A more reliable strategy involves the oxidation of an existing 3β-alcohol protecting group or the stereoselective reduction of a 3-keto group. The 3-keto group can be introduced by oxidizing a protected 3β-alcohol (e.g., using Jones reagent or pyridinium chlorochromate) or potentially via microbial oxidation of an unfunctionalized intermediate. Subsequent stereoselective reduction using bulky hydride sources like L-selectride (lithium tri-sec-butylborohydride) preferentially delivers the hydride from the less hindered α-face, yielding the desired 3β-alcohol. Alternatively, microbial reduction can offer high stereoselectivity for the 3β-OH [1].
  • C11-Ketone (11-one): Introducing the C11 ketone is a critical step, particularly after establishing the 9β,10α configuration. Direct oxidation at C11 in a saturated steroid system is difficult due to steric hindrance. The most viable route typically involves the oxidation of a Δ9(11) double bond present in an intermediate. Ozonolysis of Δ9(11)-19-norsteroids followed by oxidative work-up provides a direct route to the 11-oxo functionality. Epoxidation of Δ9(11) followed by acid-catalyzed rearrangement represents another pathway, although regioselectivity in the ring opening needs careful control. If the 11-oxo group is present in an early precursor (e.g., before establishing the 9β,10α configuration), its compatibility with subsequent transformation steps (like hydrogenation or rearrangement) must be ensured [1].
  • C24/C25-Dihydroxylation (24,25-diOH): The geminal diol at C24/C25 represents a tertiary alcohol and a secondary alcohol. This motif is characteristic of sterols undergoing side-chain oxidation. Synthetically, it can be installed by dihydroxylation of a Δ24(25) double bond in the lanostane side chain. Osmium tetroxide (OsO4), often catalyzed (e.g., AD-mix-β with chiral ligands for potential asymmetric dihydroxylation), or potassium osmate (K2OsO4) with co-oxidants like N-methylmorpholine N-oxide (NMO), provides the syn diol, resulting in the 24R,25-dihydroxy configuration common in natural products like this target molecule. Protecting group strategies (e.g., acetonide formation) are usually essential at this stage to mask these polar alcohols during subsequent transformations if needed. Alternatively, nucleophilic addition to a 24-aldehyde or 25-keto group could be explored, but dihydroxylation of Δ24(25) is generally the most efficient and direct method.

Table 2: Late-Stage Functionalization Strategies for Key Oxygen Substituents

FunctionalityCommon Synthetic ApproachKey Reagents/ConditionsProtection StrategyChemoselectivity Consideration
3β-OHStereoselective reduction of 3-ketoL-Selectride, NaBH4 + CeCl3, Microbial ReductionAcetyl, BenzoylAvoids over-reduction; selective for ketone vs. 11-one
11-oneOzonolysis of Δ9(11)O3 then H2O2/DMSNone typically neededRequires Δ9(11) precursor; ozone sensitivity elsewhere
24,25-diOHDihydroxylation of Δ24(25)OsO4/NMO, K2OsO4/NMO, AD-mixAcetonide, Bis-silyl ethersRegioselectivity (Δ24(25) vs other alkenes)

The sequence of these late-stage functionalizations requires careful planning to avoid functional group interference. Protecting groups play a crucial role. For example, the 3β-OH and the 24,25-diOH system are typically protected (e.g., as acetate or benzoate esters for the 3β-OH, and as an acetonide or silyl ethers for the diol) before performing potentially incompatible reactions like ozonolysis for the 11-ketone or strong oxidations. Global deprotection at the final stage yields the target triol.

Comparative Analysis of Retrosteroid vs. Classical Steroid Synthesis

The synthesis of complex 19-nor steroids like (9β,10α)-3β,24,25-trihydroxy-9-methyl-19-norlanost-5-en-11-one can broadly follow two strategic paradigms: the retrosteroid approach and the classical (or standard) steroid synthesis. Each offers distinct advantages and disadvantages concerning efficiency, stereocontrol, and applicability to this specific target.

  • Retrosteroid Synthesis Approach:
  • Principle: This strategy exploits the transformation of readily available D-homo steroids (steroids with a 6-membered D-ring) into the corresponding 19-nor-9β,10α steroids via acid-catalyzed ring contraction. The key step involves cleavage of the C13-C17 bond and contraction of the D-ring, typically facilitated by the presence of a 17a-heteroatom (like oxygen or nitrogen) in the D-homo precursor. This rearrangement inherently establishes the challenging 9β-methyl and 10α-hydrogen configuration [1].
  • Advantages for Target Molecule:
  • Stereochemical Efficiency: Directly installs the critical and difficult-to-access 9β,10α configuration in a single transformation step from a potentially more accessible D-homo precursor. This bypasses the challenging stereoselective hydrogenation or alkylation steps required in classical approaches.
  • Functional Group Tolerance: The ring contraction step can often tolerate various functional groups present on rings A, B, and C, potentially allowing the introduction of the 3-oxo/3-hydroxy and even the 11-oxo group before the key rearrangement. The side chain (future C24/C25) is usually unaffected.
  • Disadvantages:
  • Precursor Accessibility: Requires the synthesis of specific D-homo steroid precursors, which may not be readily available and might themselves require multi-step synthesis from natural steroids.
  • Regiochemical Control: The rearrangement mechanism needs careful control to ensure clean ring contraction without side reactions. The exact position and nature of the 17a-heteroatom are crucial.
  • Post-Rearrangement Elaboration: While the core is established, significant functionalization, particularly of the A-ring (C3) and side chain (C24/C25), and ensuring the Δ5 unsaturation, usually needs to be performed after the rearrangement step, potentially on a more complex scaffold.
  • Classical Steroid Synthesis Approach:
  • Principle: This strategy builds the steroid ABCD ring system step-by-step or modifies an existing natural steroid skeleton (like lanosterol, diosgenin, or cholic acid derivatives) through a series of functional group interconversions, degradations (like the removal of C19 for 19-nor), and stereoselective transformations. Establishing the 9β,10α configuration typically involves selective hydrogenation of Δ9(11) precursors or methylation at C9 [1].
  • Advantages for Target Molecule:
  • Precursor Availability: Starts from readily available, often chiral, steroid starting materials (e.g., bile acids, sapogenins, sterols) possessing much of the core structure and some functionalities. The 19-nor aspect is achieved via known degradation sequences (e.g., aromatization of ring A followed by reduction, or direct oxidative removal of C19).
  • Side-Chain Compatibility: Natural starting materials often possess side chains at C17 that can be more readily modified or elongated to install the specific C24/C25 dihydroxy pattern required, potentially before major modifications to the ring system.
  • Established Methodologies: A vast array of well-developed reactions for steroid functionalization (oxidations, reductions, eliminations, epimerizations) can be leveraged.
  • Disadvantages:
  • Stereochemical Challenges: Installing the non-natural 9β-methyl, 10α-H configuration is the major hurdle. Catalytic hydrogenation of Δ9(11) precursors usually favors the natural 10β-methyl isomer. Achieving high selectivity for the 10α-H (9β-methyl) isomer requires optimization and often gives lower yields. Direct methylation at C9 also faces stereoselectivity issues.
  • Step Count: Achieving the target from a natural precursor often requires lengthy sequences involving protection/deprotection, selective oxidations/reductions, and potentially degradation steps (for 19-nor formation), leading to lower overall yields compared to potentially shorter retrosteroid routes if a suitable D-homo precursor is readily accessible.
  • Functional Group Interference: Extensive modifications on the ring system (e.g., oxidation state changes at C3, C11) need to be compatible with the steps used to remove C19 and establish the 9β,10α configuration, which can limit flexibility.

Table 3: Comparative Analysis of Retrosteroid vs. Classical Synthesis for Target Compound

FeatureRetrosteroid SynthesisClassical Steroid Synthesis
Core StrategyRing contraction of D-homo steroid → 19-nor-9β,10αDegradation/modification of natural steroid
Key StepAcid-catalyzed D-ring contractionStereoselective C9-C11 bond formation/hydrogenation
9β,10α InstallationIntrinsic to key step (High efficiency)Requires specific hydrogenation/alkylation (Challenging)
Starting Material AccessibilityRequires synthesis of specific D-homo precursor (Potentially difficult)Uses readily available natural steroids (e.g., bile acids, sapogenins)
Functional Group IntroductionOften performed post-rearrangementCan leverage existing functionality in precursor
Side Chain (C24/C25) HandlingRequires introduction/modification post-coreCan modify existing natural side chain early
Overall Step CountPotentially lower (if precursor available)Typically higher
Key AdvantageDirect access to 9β,10α core stereochemistryUtilizes abundant chiral starting materials
Key DisadvantageD-homo precursor synthesisStereoselective establishment of 9β,10α core

Properties

Product Name

(9beta,10alpha)-3beta,24,25-Trihydroxy-9-methyl-19-norlanost-5-en-11-one

IUPAC Name

17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

InChI

InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3

InChI Key

FPMQKXQOBKDVHF-UHFFFAOYSA-N

SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.